2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(3-methoxybenzyl)-4-methylthiazole-5-carboxamide
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Overview
Description
2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(3-methoxybenzyl)-4-methylthiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a fluorophenyl group, a triazole ring, a methoxybenzyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(3-methoxybenzyl)-4-methylthiazole-5-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-fluoroaniline, which undergoes diazotization followed by azidation.
Thiazole Ring Construction: The thiazole ring is usually formed through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Coupling Reactions: The triazole and thiazole intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Products include dihydrotriazole derivatives.
Substitution: Products include substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. The presence of the triazole and thiazole rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The fluorophenyl and triazole moieties are known to enhance binding affinity and selectivity towards certain biological targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(3-methoxybenzyl)-4-methylthiazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester functionalities, potentially inhibiting enzyme activity. The fluorophenyl group may enhance binding through hydrophobic interactions, while the methoxybenzyl group could participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(3-methoxybenzyl)-4-methylthiazole-5-carboxamide: Similar structure with a chlorine atom instead of fluorine.
2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(3-hydroxybenzyl)-4-methylthiazole-5-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The unique combination of the fluorophenyl, triazole, and thiazole rings in 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(3-methoxybenzyl)-4-methylthiazole-5-carboxamide provides distinct chemical properties that are not found in other similar compounds. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-20(21(29)24-12-15-5-4-6-18(11-15)30-3)31-22(25-13)19-14(2)28(27-26-19)17-9-7-16(23)8-10-17/h4-11H,12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSGUYKEKQUZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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